3-(Tert-butylsulfanyl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-(tert-Butylthio)-1,1,1-trifluoropropan-2-ol is an organosulfur compound with a unique structure that combines a tert-butylthio group with a trifluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-1,1,1-trifluoropropan-2-ol typically involves the reaction of tert-butylthiol with a suitable trifluoropropanol derivative. One common method is the nucleophilic substitution reaction where tert-butylthiol reacts with 1,1,1-trifluoro-2-chloropropanol under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylthio)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding simpler alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Simpler Alcohols: Formed through reduction reactions.
Various Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
3-(tert-Butylthio)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(tert-Butylthio)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets. The tert-butylthio group can interact with thiol-containing enzymes and proteins, potentially modifying their activity. The trifluoropropanol moiety can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: A simpler thiol compound with similar reactivity but lacking the trifluoropropanol moiety.
1,1,1-Trifluoropropan-2-ol: A compound with similar alcohol functionality but without the tert-butylthio group.
Uniqueness
3-(tert-Butylthio)-1,1,1-trifluoropropan-2-ol is unique due to the combination of the tert-butylthio and trifluoropropanol groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C7H13F3OS |
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Molecular Weight |
202.24 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H13F3OS/c1-6(2,3)12-4-5(11)7(8,9)10/h5,11H,4H2,1-3H3 |
InChI Key |
ZXTBCPMWVXJEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC(C(F)(F)F)O |
Origin of Product |
United States |
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